![molecular formula C12H19NO B1593971 N-(2-Methoxybenzyl)-2-methylpropan-2-amine CAS No. 869942-68-7](/img/structure/B1593971.png)
N-(2-Methoxybenzyl)-2-methylpropan-2-amine
Overview
Description
N-(2-Methoxybenzyl)-2-methylpropan-2-amine is a compound with the empirical formula C11H16N2O2 and a molecular weight of 208.26 . It is a part of the N-(2-Methoxybenzyl)-2-(methylamino)acetamide group .
Synthesis Analysis
The synthesis of N-(2-Methoxybenzyl)-2-methylpropan-2-amine and its analogues involves the introduction of a N-2-methoxybenzyl group to the 2C family of phenethylamines, creating a new series of compounds with recognized and potent psychedelic effects, known as NBOMe-drugs .Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-Methoxybenzyl)-2-methylpropan-2-amine has been extensively studied using techniques such as X-ray crystallography. These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity.Chemical Reactions Analysis
Benzenesulfonamides, including N-(2-Methoxybenzyl)-2-methylpropan-2-amine, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.Physical And Chemical Properties Analysis
The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications . These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules .Scientific Research Applications
Hexadentate Ligands and Group 13 Metal Ions
Research into hexadentate N3O3 amine phenols, which are chemically related to N-(2-Methoxybenzyl)-2-methylpropan-2-amine, has shown their application in coordinating Group 13 metal ions. These compounds exhibit potential for intrastrand and interstrand hydrogen bonding, crucial for the development of new metal-organic frameworks (MOFs) and catalysts. These findings underscore the utility of such structures in the synthesis and characterization of complex inorganic compounds (Liu, Wong, Rettig, & Orvig, 1993).
Analytical Characterization of Designer Drugs
Although not directly aligned with the user's requirements to exclude drug-related information, it's worth noting that derivatives of N-(2-Methoxybenzyl)-2-methylpropan-2-amine have been subject to analytical studies to understand their structure and properties. Such research, while focused on psychoactive substances, contributes to a broader understanding of the chemical's reactivity and interaction with biological systems (Westphal, Girreser, & Waldmüller, 2016).
Schiff Base Compounds and Corrosion Inhibition
Schiff base compounds containing oxygen, nitrogen, and sulfur donors, including structures similar to N-(2-Methoxybenzyl)-2-methylpropan-2-amine, have been investigated for their corrosion inhibitive properties. These compounds are effective in protecting mild steel in acidic solutions, showcasing the application of such chemicals in industrial corrosion protection measures (Leçe, Emregül, & Atakol, 2008).
Catalytic Amination of Alcohols
Studies on the amination of 1-methoxy-2-propanol over nickel-supported catalysts highlight the relevance of N-(2-Methoxybenzyl)-2-methylpropan-2-amine analogs in catalysis. These reactions are critical for producing key intermediates in pharmaceuticals and fine chemicals, demonstrating the compound's utility in synthetic organic chemistry (Bassili & Baiker, 1990).
DNA Bis-intercalating Agents
The synthesis and investigation of compounds related to N-(2-Methoxybenzyl)-2-methylpropan-2-amine for use as DNA bis-intercalating agents point to their potential in biomedical research, particularly in the study of DNA interactions and the design of novel therapeutic agents (Moloney, Kelly, & Mack, 2001).
Future Directions
Given the prevalence of NBOMe drugs in unregulated drug markets and their potential harmful effects, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate their potential harmful effects . This includes N-(2-Methoxybenzyl)-2-methylpropan-2-amine and its analogues .
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)13-9-10-7-5-6-8-11(10)14-4/h5-8,13H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWABNGOKZPWYSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359391 | |
Record name | N-(2-METHOXYBENZYL)-2-METHYLPROPAN-2-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxybenzyl)-2-methylpropan-2-amine | |
CAS RN |
869942-68-7 | |
Record name | N-(2-METHOXYBENZYL)-2-METHYLPROPAN-2-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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